(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate is a chemical compound with the molecular formula C11H8N4O6S and a molecular weight of 324.27 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and bioconjugation techniques.
Mechanism of Action
Target of Action
It is known to be a reactant for the synthesis of anti-inflammatory agents . This suggests that it may interact with proteins or enzymes involved in inflammation pathways.
Mode of Action
It is used in azide amidation reactions and chemoselective sodium borohydride reduction of azides in water . This indicates that it may interact with its targets through these chemical reactions.
Biochemical Pathways
Given its role in the synthesis of anti-inflammatory agents , it may influence pathways related to inflammation.
Result of Action
Given its use in the synthesis of anti-inflammatory agents , it may contribute to the reduction of inflammation at the molecular and cellular levels.
Action Environment
It is recommended to be stored at a temperature of -20°c , suggesting that temperature could be an important environmental factor for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate typically involves the reaction of 4-sulfamoylbenzoic acid with azidating agents under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the azido group. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acid derivatives.
Reduction Reactions: Products include amine derivatives.
Cycloaddition Reactions: Products include triazole derivatives.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for further functionalization.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Carboxybenzenesulfonazide: Similar in structure but with a carboxyl group instead of the ester group.
4-Acetamidobenzenesulfonyl azide: Contains an acetamido group instead of the ester group.
p-Toluenesulfonyl azide: Contains a toluene group instead of the benzoic acid moiety.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate is unique due to its combination of the azido group with the ester functionality, making it highly reactive and versatile for various applications in organic synthesis and bioconjugation .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O6S/c12-13-14-22(19,20)8-3-1-7(2-4-8)11(18)21-15-9(16)5-6-10(15)17/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTELZSYARCVFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170498 | |
Record name | Benzoic acid, 4-(azidosulfonyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427502-22-4 | |
Record name | Benzoic acid, 4-(azidosulfonyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427502-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(azidosulfonyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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